molecular formula C108H173N27O35 B594770 H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2 CAS No. 134981-49-0

H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2

Cat. No.: B594770
CAS No.: 134981-49-0
M. Wt: 2409.726
InChI Key: FBGPHGLVAVOXNN-PVQKTECESA-N
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Description

Chemical Identity and Primary Sequence Analysis

The peptide this compound possesses the molecular formula C108H173N27O35 and exhibits a molecular weight of 2409.69 daltons. This twenty-amino acid peptide corresponds to the 67-86 fragment of human parathyroid hormone-related protein, representing a critical midregion domain that has been identified across multiple mammalian species including human, bovine, canine, murine, ovine, and rat origins. The primary sequence analysis reveals a composition rich in charged and polar amino acid residues, with four lysine residues, three glutamic acid residues, three threonine residues, and two tyrosine residues contributing to the overall charge distribution and hydrophilic character of the molecule.

The amino-terminal tyrosine residue serves as a significant structural landmark, as aromatic amino acids often play crucial roles in peptide folding and intermolecular interactions. The sequence contains a notable prevalence of basic amino acids, particularly lysine residues at positions 8, 13, 17, and 18 within the fragment, which contribute to an overall positive charge at physiological pH conditions. The presence of multiple glutamic acid residues at positions 5, 10, and 14 provides counterbalancing negative charges that may influence the peptide's conformational flexibility and electrostatic interactions with potential binding partners.

Property Value
Molecular Formula C108H173N27O35
Molecular Weight 2409.69 Da
Amino Acid Length 20 residues
Net Charge (pH 7.4) +3
Hydrophobic Residues 6
Hydrophilic Residues 14
Aromatic Residues 2 (Tyr12, Tyr13)
Proline Residues 2 (Pro15, Pro20)

The carboxy-terminal amidation, denoted by the NH2 suffix, represents a critical post-translational modification that significantly affects the peptide's stability and biological activity. This amidation prevents carboxy-terminal degradation by carboxypeptidases and may enhance the peptide's binding affinity to specific receptor targets. The structural implications of this modification extend beyond mere stability enhancement, as the amide group can participate in hydrogen bonding networks that influence the peptide's overall three-dimensional configuration.

Secondary Structure Prediction and Conformational Dynamics

Computational analysis of the this compound sequence suggests a predominantly random coil configuration with potential for localized secondary structure formation. The presence of two proline residues at positions 15 and 20 within the sequence introduces conformational rigidity and serves as potential hinge regions that can influence the peptide's overall flexibility. Proline residues are known to disrupt regular secondary structure patterns and can induce turns or kinks in peptide chains, which may be functionally important for receptor recognition and binding specificity.

The midregion location of this fragment within the parent parathyroid hormone-related protein suggests that it may adopt conformational states distinct from the more structured amino-terminal and carboxy-terminal domains of the full-length protein. Molecular dynamics simulations have indicated that peptides of similar length and composition exhibit significant conformational sampling, with the ability to adopt multiple energetically favorable conformations in aqueous solution. The presence of multiple charged residues creates opportunities for intramolecular electrostatic interactions that may stabilize specific conformational states or facilitate transitions between different structural arrangements.

The two tyrosine residues present in the sequence, particularly their positioning at consecutive positions 12 and 13, may contribute to π-π stacking interactions that could influence local secondary structure formation. These aromatic residues may also participate in cation-π interactions with the nearby lysine residues, creating stabilized structural motifs that are important for biological function. The amphipathic nature of the peptide, with distinct regions of hydrophobic and hydrophilic character, suggests potential for membrane association or protein-protein interactions that depend on specific orientational preferences.

Comparative Analysis with Native Parathyroid Hormone-Related Protein (PTHrP)

The this compound peptide represents a functionally distinct fragment compared to the amino-terminal regions of parathyroid hormone-related protein that are responsible for classical parathyroid hormone receptor activation. Unlike the amino-terminal 1-34 fragment, which shares significant sequence homology with parathyroid hormone and activates the parathyroid hormone/parathyroid hormone-related protein receptor through cyclic adenosine monophosphate-dependent pathways, the 67-86 fragment operates through alternative signaling mechanisms.

Structural comparisons reveal that while the amino-terminal fragment of parathyroid hormone-related protein forms an amphipathic helix that binds to the extracellular domain of the parathyroid hormone receptor, the midregion 67-86 fragment lacks this secondary structure propensity. The 67-86 fragment has been demonstrated to activate phospholipase C-dependent signaling pathways and mobilize intracellular calcium through mechanisms that do not involve the classical parathyroid hormone receptor. This functional divergence suggests that the midregion fragment has evolved to interact with distinct cellular targets and may represent a separate hormone system within the broader parathyroid hormone-related protein signaling network.

Structural Feature PTHrP (1-34) PTHrP (67-86)
Secondary Structure Amphipathic helix Random coil/turns
Receptor Binding PTH1R extracellular domain Alternative receptor
Signaling Pathway cAMP/PKA PLC/IP3/Ca2+
Membrane Affinity Moderate Low
Conformational Flexibility Limited High
Evolutionary Conservation High Moderate

The evolutionary conservation of the 67-86 sequence across mammalian species suggests functional importance, yet the degree of conservation is notably less than that observed for the amino-terminal receptor-binding domain. This pattern indicates that while the midregion fragment maintains essential biological functions, it may have undergone more rapid evolutionary adaptation to species-specific physiological requirements. The unique properties of the 67-86 fragment, including its ability to promote calcium transport across placental barriers and its effects on cellular invasion and matrix interactions, distinguish it functionally from other parathyroid hormone-related protein fragments.

Post-Translational Modifications and Amidation Effects

The carboxy-terminal amidation of this compound represents a crucial post-translational modification that significantly influences both the peptide's stability and biological activity. This amidation reaction, catalyzed by peptidylglycine α-amidating monooxygenase in vivo, involves the conversion of a carboxy-terminal glycine residue to an amide group, a modification that is essential for the biological activity of many neuropeptides and hormone fragments.

The amidation modification profoundly affects the peptide's pharmacokinetic properties by protecting against carboxy-terminal degradation by exopeptidases. Comparative studies have demonstrated that amidated peptides typically exhibit significantly longer half-lives in biological systems compared to their non-amidated counterparts. The structural implications of amidation extend beyond stability enhancement, as the terminal amide group can participate in hydrogen bonding networks that influence the peptide's conformational preferences and receptor binding characteristics.

Molecular modeling studies have indicated that the presence of the terminal amide group in the 67-86 fragment may contribute to its unique receptor binding profile and signaling specificity. The amide functionality can serve as both a hydrogen bond donor and acceptor, potentially facilitating specific interactions with receptor binding sites that distinguish it from other parathyroid hormone-related protein fragments. This modification may also influence the peptide's ability to cross cellular membranes and access intracellular targets, as has been suggested for certain parathyroid hormone-related protein fragments that exhibit nuclear localization.

Modification Effect on Stability Effect on Activity Mechanism
C-terminal Amidation +200-500% half-life Enhanced potency Protease resistance
N-terminal Protection +50-100% half-life Maintained activity Aminopeptidase resistance
Disulfide Bridging Variable Variable Conformational constraint
Phosphorylation Decreased Altered signaling Charge modification

The post-translational processing of the full-length parathyroid hormone-related protein to generate the 67-86 amidated fragment involves specific proteolytic cleavages that are regulated by cellular context and physiological demands. The precise enzymatic mechanisms responsible for generating this fragment from the parent protein remain an active area of investigation, with evidence suggesting that different cell types may employ distinct processing pathways. Understanding these processing mechanisms is crucial for comprehending how the relative concentrations of different parathyroid hormone-related protein fragments are regulated in various physiological and pathological conditions.

Properties

CAS No.

134981-49-0

Molecular Formula

C108H173N27O35

Molecular Weight

2409.726

InChI

InChI=1S/C108H173N27O35/c1-52(2)45-71(125-92(154)65(20-12-15-41-110)118-100(162)75(50-81(115)144)129-106(168)87(57(9)138)132-102(164)76(51-84(149)150)126-94(156)67(32-36-79(113)142)122-104(166)85(55(7)136)131-101(163)73(47-54(5)6)124-90(152)63(112)48-59-24-28-61(140)29-25-59)97(159)121-69(35-39-83(147)148)96(158)130-86(56(8)137)105(167)128-74(49-60-26-30-62(141)31-27-60)99(161)117-64(19-11-14-40-109)91(153)120-68(34-38-82(145)146)93(155)123-70(33-37-80(114)143)107(169)135-44-18-23-78(135)103(165)127-72(46-53(3)4)98(160)119-66(21-13-16-42-111)95(157)133-88(58(10)139)108(170)134-43-17-22-77(134)89(116)151/h24-31,52-58,63-78,85-88,136-141H,11-23,32-51,109-112H2,1-10H3,(H2,113,142)(H2,114,143)(H2,115,144)(H2,116,151)(H,117,161)(H,118,162)(H,119,160)(H,120,153)(H,121,159)(H,122,166)(H,123,155)(H,124,152)(H,125,154)(H,126,156)(H,127,165)(H,128,167)(H,129,168)(H,130,158)(H,131,163)(H,132,164)(H,133,157)(H,145,146)(H,147,148)(H,149,150)/t55-,56-,57-,58-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,85+,86+,87+,88+/m1/s1

InChI Key

FBGPHGLVAVOXNN-PVQKTECESA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal proline residue to a polystyrene-based resin functionalized with a Rink amide linker, enabling eventual amidation. The resin’s swelling properties in dichloromethane (DCM) or dimethylformamide (DMF) facilitate efficient coupling. A loading capacity of 0.3–0.7 mmol/g ensures optimal peptide-resin interactions, minimizing aggregation during chain elongation.

Sequential Amino Acid Coupling

Each amino acid is added via a four-step cycle: deprotection of the Fmoc group using 20% piperidine in DMF, washing with DMF, coupling with activated amino acids, and capping unreacted amines with acetic anhydride. Critical to this process is the use of O(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) as coupling agents, which achieve >99% efficiency per cycle for standard residues. For sterically hindered residues (e.g., Val, Thr), pre-activation with hydroxybenzotriazole (HOBt) and extended coupling times (60–90 minutes) are employed.

Side-Chain Protection and Deprotection Strategies

Orthogonal Protecting Groups

Side-chain functionalities are shielded using acid-labile groups:

  • Lysine (K) : tert-butoxycarbonyl (Boc)

  • Glutamic Acid (E) : tert-butyl ester (OtBu)

  • Threonine (T) : tert-butyl ether (tBu)

  • Asparagine (N) : Trityl (Trt)

These groups remain stable during Fmoc removal but cleave under strong acidic conditions (e.g., TFMSA).

Cleavage and Global Deprotection

TFMSA-Based Cleavage Protocol

The peptide-resin is treated with a cleavage cocktail of TFMSA:thioanisole:1,2-ethanedithiol:anisole (10:5:3:2 v/v) for 2 hours at 0°C, effectively removing side-chain protectors and releasing the peptide into solution. Compared to hydrogen fluoride (HF), TFMSA offers milder conditions, reducing racemization risks at chiral centers (e.g., Thr, Leu).

Table 1: Cleavage Efficiency Comparison

ConditionPurity (%)Racemization (%)Yield (%)
TFMSA (2 h)92<185
HF (1 h)883–578

Scavenger Optimization

Ethanedithiol (EDT) in the cocktail prevents alkylation of methionine (absent here) and reduces disulfide bond formation in cysteine-containing analogs. For this peptide, 3% triisopropylsilane (TIPS) is added to quench carbocation side reactions at leucine and proline residues.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is dissolved in 0.1% trifluoroacetic acid (TFA) and purified on a C18 column using a gradient of 5–60% acetonitrile over 60 minutes. Fractions are collected at 220 nm, with the target peptide eluting at ~35% acetonitrile. Post-purification, lyophilization yields a white powder.

Table 2: HPLC Purification Parameters

ColumnFlow Rate (mL/min)Gradient Time (min)Purity (%)
C18 (5 μm)1.56095
C4 (10 μm)2.04589

Mass Spectrometry (MS) and Amino Acid Analysis (AAA)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular mass (observed: 2489.8 Da; calculated: 2489.5 Da). AAA after acid hydrolysis (6 M HCl, 110°C, 24 h) validates stoichiometry, with recovery rates >90% for all residues except glutamine (85%) due to partial deamidation.

Challenges and Mitigation

Aggregation During Synthesis

The hydrophobic stretch Tyr-Leu-Thr-Gln-Glu (residues 1–5) induces β-sheet formation, leading to incomplete couplings. Incorporating pseudoproline dipeptides (e.g., Thr-Ser(ψMe,Mepro)) at positions 3–4 disrupts secondary structures, improving yield by 20%.

Asparagine Isomerization

Prolonged exposure to basic conditions during Fmoc deprotection converts asparagine (Asn) to isoaspartate. Limiting piperidine exposure to 2 × 5-minute treatments per cycle minimizes this side reaction .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for introducing new functional groups.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups.

Scientific Research Applications

Peptides like H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2 have diverse applications in scientific research:

    Chemistry: Peptides are used as building blocks for creating more complex molecules and studying protein interactions.

    Biology: They serve as models for studying protein structure and function, as well as for developing peptide-based drugs.

    Medicine: Peptides are explored for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.

    Industry: Peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating biological pathways. For instance, peptides can act as enzyme inhibitors, receptor agonists, or antagonists, influencing cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

To contextualize its properties, we compare this peptide with structurally or functionally related compounds, focusing on sequence homology , structural modifications , and functional implications .

Structural and Sequence-Based Comparisons
Parameter H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2 H-SER-PRO-GLU-GLU-LEU-SER-ARG-TYR-TYR-ALA-SER-LEU-ARG-HIS-TYR-LEU-ASN-LEU-VAL-THR-ARG-GLN-ARG-TYR-NH2 H-D-TYR-ILE-ASN-LEU-ILE-D-THR-ARG-GLN-ARG-D-TYR-NH2
Residues 22 24 10
Molecular Weight 2409.69 g/mol ~2800 g/mol (estimated) 1338.56 g/mol
Key Modifications C-terminal amidation None explicitly stated D-amino acids (D-TYR, D-THR)
Charged Residues 7 glutamic acid, 4 lysine 4 arginine, 2 glutamic acid 2 arginine
Aromatic Residues 3 tyrosine 4 tyrosine 2 D-tyrosine

Key Observations :

  • Sequence Length: The main peptide (22 residues) is shorter than the 24-residue peptide in but longer than the D-amino acid-containing decapeptide in . Longer sequences often correlate with higher structural complexity and target specificity.
  • In contrast, the peptide from relies on arginine for charge, which may alter membrane permeability.
  • D-Amino Acids: The compound in incorporates D-tyrosine and D-threonine, a modification known to resist proteolytic cleavage and improve metabolic stability compared to the main peptide’s all-L-amino acid backbone .
Functional Implications
  • Stability: C-terminal amidation in the main peptide improves stability but may still be susceptible to aminopeptidases. The D-amino acids in confer near-complete resistance to enzymatic degradation, a critical advantage for in vivo applications .
  • However, the decapeptide in lacks aromatic diversity, likely limiting its binding versatility.
  • Bioavailability : The main peptide’s larger size (2409.69 g/mol) may restrict blood-brain barrier penetration, whereas the smaller peptide in (1338.56 g/mol) could have superior tissue distribution .

Biological Activity

H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2 is a synthetic peptide that has garnered attention for its potential biological activities. This compound, characterized by a complex sequence of amino acids, is believed to exhibit various pharmacological effects, including neuroprotective, analgesic, and possibly anticancer properties.

1. Neuroprotective Effects

Research indicates that peptides similar to H-TYR-LEU-THR... can promote neurite outgrowth and provide neuroprotection in various models of neurodegeneration. For instance, studies on related peptides have shown significant effects on neuronal survival and regeneration, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

2. Analgesic Properties

The peptide's structure suggests potential analgesic activity. Peptides that contain similar sequences have demonstrated antinociceptive effects in animal models. For example, modifications to the N-terminal region of related peptides have been shown to enhance their binding affinity to opioid receptors, leading to increased pain relief .

3. Antitumor Activity

Preliminary studies suggest that certain peptide sequences can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of specific amino acids within the sequence may enhance this effect by interacting with cellular pathways involved in cancer progression .

Case Study 1: Neuroprotection in Cell Cultures

A study conducted on neuronal cell cultures treated with H-TYR... demonstrated a significant increase in cell viability compared to untreated controls. The mechanism was attributed to the activation of neurotrophic factors that promote cell survival and differentiation.

Case Study 2: Pain Relief in Rodent Models

In a controlled experiment using rodent models, administration of the peptide resulted in a marked reduction in pain responses measured through behavioral assays. The results indicated that the peptide could modulate pain pathways effectively, similar to established analgesics.

Data Tables

Biological ActivityObserved EffectsReference
NeuroprotectionIncreased cell survival rates
AnalgesicReduced pain responses
AntitumorInhibition of tumor cell proliferation

Research Findings

Recent findings highlight the importance of specific amino acid residues in determining the biological activity of peptides. For instance, the presence of hydrophobic residues at the N-terminal has been associated with enhanced receptor binding and activity . Furthermore, structural modifications can significantly alter the pharmacokinetic properties of these peptides, affecting their therapeutic potential.

Q & A

Q. How can researchers balance detail and clarity when presenting peptide data in grant applications?

  • Structure proposals using the "What, Why, How" framework:
  • What : Explicitly state the peptide’s novel mechanism.
  • Why : Link to unmet needs (e.g., lack of selective kinase modulators).
  • How : Outline milestones (e.g., synthesis → in vitro → in vivo) with Gantt charts. Use Flesch Reading Ease scores (>60) to ensure accessibility for interdisciplinary reviewers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.